Subnanomolar Antagonist Activity at α3β4 nAChR with Subtype Selectivity
1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol demonstrates potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. The compound exhibits quantifiable selectivity between nAChR subtypes, with IC50 values of 12.0 nM at α4β2, 15.0 nM at α4β4, and 7.9 nM at the α1β1γδ (muscle-type) receptor, all assessed via inhibition of carbamylcholine-induced 86Rb+ efflux in human cell lines [1].
| Evidence Dimension | nAChR subtype antagonist potency |
|---|---|
| Target Compound Data | α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12.0 nM; α4β4 IC50 = 15.0 nM; α1β1γδ IC50 = 7.9 nM |
| Comparator Or Baseline | Within-compound subtype comparison (baseline: weakest subtype α4β4 at 15.0 nM) |
| Quantified Difference | 8.3-fold selectivity for α3β4 over α4β4; 6.7-fold over α4β2; 4.4-fold over α1β1γδ |
| Conditions | Human SH-SY5Y cells; human TE671/RD cells; carbamylcholine-induced 86Rb+ efflux assay |
Why This Matters
This compound enables researchers to achieve subnanomolar α3β4 antagonism with defined subtype selectivity ratios, critical for nAChR pharmacology studies requiring specific receptor engagement.
- [1] EcoDrugPlus Database. Compound ID 2126094: nAChR antagonist activity data for 1-(2,6-Dichlorobenzyl)pyrrolidin-3-ol. View Source
